Flosequinan

Description

This compound was approved in the USA and the UK for a year prior to being withdrawn from the market due to increased mortality in chronic heart failure patients, found in drug trials.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1992 and is indicated for cardiovascular disease. It was withdrawn in at least one region.

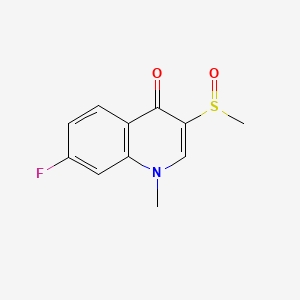

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-1-methyl-3-methylsulfinylquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2S/c1-13-6-10(16(2)15)11(14)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGONJYYUKVHDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=C1C=C(C=C2)F)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048833 | |

| Record name | Flosequinan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76568-02-0 | |

| Record name | Flosequinan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76568-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flosequinan [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076568020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flosequinan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13228 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flosequinan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLOSEQUINAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NB119DLU7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flosequinan's Mechanism of Action on Vascular Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flosequinan is a quinoline derivative that exhibits potent vasodilator activity in both arterial and venous smooth muscle. Its mechanism of action is multifaceted, distinguishing it from other vasodilators. Primarily, this compound induces vascular relaxation through a dual mechanism: a reduction in intracellular free calcium concentration ([Ca²⁺]i) and a decrease in the sensitivity of the contractile apparatus to calcium. The latter effect, termed calcium desensitization, is particularly significant in agonist-induced vasoconstriction. While this compound has been investigated as a phosphodiesterase III (PDE III) inhibitor, its potency in this regard is considered too low to fully account for its clinical efficacy at therapeutic concentrations. This guide provides an in-depth exploration of the molecular pathways and experimental evidence elucidating this compound's effects on vascular smooth muscle.

Core Mechanism of Action: A Dual Approach to Vasodilation

The primary vasodilatory effect of this compound on vascular smooth muscle is attributed to two distinct, yet complementary, mechanisms:

-

Reduction of Intracellular Calcium ([Ca²⁺]i): In vascular smooth muscle cells depolarized by high potassium concentrations, this compound induces relaxation by directly lowering the intracellular free calcium concentration. This effect is observed as a parallel decrease in both force and [Ca²⁺]i, without altering the fundamental relationship between calcium concentration and contractile force[1][2].

-

Calcium Desensitization: In the presence of vasoconstrictor agonists like phenylephrine, which induce a state of heightened myofilament sensitivity to calcium, this compound demonstrates a pronounced ability to induce relaxation with only a minimal corresponding decrease in [Ca²⁺]i[1][2]. This indicates that this compound actively reverses the calcium sensitization of the contractile machinery, making it less responsive to the available intracellular calcium.

This dual mechanism distinguishes this compound from other vasodilators such as nitroprusside, which acts primarily by reducing [Ca²⁺]i, and milrinone, which can induce relaxation without a significant drop in [Ca²⁺]i[1][2].

Signaling Pathways

The precise molecular targets of this compound in the calcium desensitization pathway are not fully elucidated; however, based on its observed effects and the known mechanisms of vascular smooth muscle contraction, several signaling pathways are implicated.

Inhibition of Calcium Influx

This compound's ability to lower [Ca²⁺]i in depolarized smooth muscle suggests an inhibitory effect on calcium influx through voltage-gated calcium channels. By reducing the entry of extracellular calcium, this compound limits the availability of this critical second messenger for initiating and sustaining contraction.

Caption: this compound's inhibition of calcium influx.

Reversal of Calcium Sensitization

The more prominent mechanism of this compound's action, particularly in agonist-stimulated vascular smooth muscle, is the reversal of calcium sensitization. This process is primarily regulated by the balance between myosin light chain kinase (MLCK) and myosin light chain phosphatase (MLCP) activity. Agonists like phenylephrine promote calcium sensitization by inhibiting MLCP, often through the RhoA/Rho-kinase pathway, and potentially through the activation of protein kinase C (PKC). This compound appears to counteract these effects. While direct interaction with Rho-kinase or PKC has not been definitively demonstrated, a plausible mechanism is the enhancement of MLCP activity, leading to dephosphorylation of the myosin light chain and subsequent relaxation. One study has suggested that this compound acts by interfering with the inositol-triphosphate/protein kinase C pathway[3].

Caption: Proposed mechanism of this compound-induced calcium desensitization.

Phosphodiesterase III Inhibition

This compound and its active metabolite, BTS 53,554, have been shown to inhibit phosphodiesterase III (PDE III), the enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP)[4]. Increased levels of cAMP in vascular smooth muscle lead to the activation of protein kinase A (PKA), which in turn phosphorylates and inactivates MLCK, promoting relaxation. However, the concentrations of this compound required to inhibit PDE III are significantly higher than the clinically effective plasma concentrations, suggesting that PDE III inhibition is likely not the primary mechanism of its vasodilatory action[5].

Caption: Minor role of PDE III inhibition by this compound.

Quantitative Data

Table 1: In Vitro Effects of this compound on Vascular Smooth Muscle

| Parameter | Species/Tissue | Condition | This compound Concentration | Effect | Reference |

| Isometric Force | Ferret Aorta | K⁺-depolarized | 10⁻⁵ M | Significant decrease | [1][2] |

| Ferret Aorta | Phenylephrine-contracted | 10⁻⁵ M | Large decrease | [1][2] | |

| Intracellular Ca²⁺ | Ferret Aorta | K⁺-depolarized | 10⁻⁵ M | Parallel decrease with force | [1][2] |

| Ferret Aorta | Phenylephrine-contracted | 10⁻⁵ M | Minimal decrease | [1][2] | |

| PDE III Inhibition (IC₅₀) | Guinea Pig Vascular Smooth Muscle | 230 µM | [5] |

Table 2: Hemodynamic Effects of this compound in Patients with Congestive Heart Failure

| Hemodynamic Parameter | Study Population | This compound Dose | Change from Baseline | Reference |

| Cardiac Index | 13 patients with CHF | Acute and long-term | Significant increase | [6] |

| Systemic Vascular Resistance | 13 patients with CHF | Acute and long-term | Significant reduction | [6] |

| Pulmonary Vascular Resistance | 13 patients with CHF | Acute and long-term | Significant reduction | [6] |

| Left Ventricular Circumferential Fiber Shortening Velocity | 18 patients with CHF | 100 mg/day for 10 days | +12% | [7] |

| Total Systemic Resistance | 18 patients with CHF | 100 mg/day for 10 days | -36% | [7] |

| Leg Blood Flow | 18 patients with CHF | 100 mg/day for 10 days | +37% | [7] |

| Pulmonary Capillary Wedge Pressure | 12 patients with CHF | 100 mg/day | Decreased from 27.8 to 13.0 mmHg (Day 1) | [8] |

| Cardiac Output | 12 patients with CHF | 100 mg/day | Increased from 3.3 to 4.5 L/min (Day 1) | [8] |

Experimental Protocols

The following protocols are representative of the methodologies used to investigate the mechanism of action of this compound on vascular smooth muscle.

Simultaneous Measurement of Intracellular Calcium and Isometric Force

This protocol is based on the methods described by DeFeo and Morgan (1991) for use with ferret aortic smooth muscle.

Objective: To simultaneously measure changes in intracellular calcium concentration ([Ca²⁺]i) using the photoprotein aequorin and isometric force in isolated vascular smooth muscle strips in response to this compound.

Materials:

-

Male ferrets

-

Dissection microscope

-

Isolated tissue bath with force transducer and photometer

-

Physiological salt solution (PSS)

-

Aequorin loading solution

-

High potassium PSS (for depolarization)

-

Phenylephrine solution

-

This compound stock solution

-

Triton X-100 and CaCl₂ for aequorin calibration

Procedure:

-

Tissue Preparation:

-

Euthanize a male ferret and excise the thoracic aorta.

-

Under a dissection microscope, carefully remove adherent connective tissue and cut the aorta into rings (2-3 mm in width).

-

Cut the rings open to form rectangular strips.

-

-

Aequorin Loading:

-

Chemically "skin" the muscle strips by exposing them to a solution containing a mild detergent (e.g., saponin) to permeabilize the cell membrane.

-

Incubate the permeabilized strips in a solution containing aequorin to allow the photoprotein to enter the cells.

-

Wash the strips extensively to remove extracellular aequorin and allow the cell membranes to reseal.

-

-

Mounting and Equilibration:

-

Mount the aequorin-loaded muscle strip in a temperature-controlled isolated tissue bath containing PSS, with one end attached to a fixed hook and the other to an isometric force transducer.

-

Position the tissue bath in front of a photometer to detect aequorin luminescence.

-

Allow the muscle strip to equilibrate for at least 1 hour under a resting tension.

-

-

Experimental Protocol:

-

Potassium Depolarization:

-

Induce contraction by replacing the PSS with a high potassium PSS.

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath and record the changes in isometric force and aequorin luminescence.

-

-

Agonist-Induced Contraction:

-

After a washout period, induce contraction with a maximally effective concentration of phenylephrine.

-

Once a stable contraction is achieved, add cumulative concentrations of this compound and record the changes in force and luminescence.

-

-

-

Aequorin Calibration:

-

At the end of the experiment, lyse the cells with Triton X-100 in the presence of a high concentration of CaCl₂ to discharge all remaining aequorin.

-

Use the total luminescence signal to calibrate the experimental luminescence readings to absolute [Ca²⁺]i values.

-

Data Analysis:

-

Plot the time course of changes in isometric force and [Ca²⁺]i in response to this compound.

-

Construct concentration-response curves for the relaxant effect of this compound.

-

Generate [Ca²⁺]i-force relationship curves by plotting force against the corresponding [Ca²⁺]i at different time points during contraction and relaxation.

Caption: Experimental workflow for measuring [Ca²⁺]i and force.

Conclusion

This compound's mechanism of action on vascular smooth muscle is characterized by a unique dual effect: it both reduces intracellular calcium levels and, more significantly, reverses the calcium sensitization of the contractile apparatus induced by vasoconstrictor agonists. While it exhibits weak phosphodiesterase III inhibitory activity, this is unlikely to be its primary mode of action at therapeutic doses. The ability to uncouple force from intracellular calcium concentration highlights a complex interaction with the signaling pathways that regulate myosin light chain phosphatase activity. Further research is warranted to precisely identify the molecular targets of this compound within the calcium sensitization cascade, which could provide valuable insights for the development of novel vasodilators with improved safety profiles. It is important to note that despite its interesting mechanism of action, this compound was withdrawn from the market due to increased mortality in long-term clinical trials[9].

References

- 1. This compound, a vasodilator with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a vasodilator with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Double-blind, placebo-controlled study of the efficacy of this compound in patients with chronic heart failure. Principal Investigators of the REFLECT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hemodynamic and neurohormonal effects of this compound in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy and safety of this compound, given over 3 days, evaluated by continuous hemodynamic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

Flosequinan as a Phosphodiesterase III Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flosequinan is a quinolone derivative that was developed as a vasodilator for the treatment of chronic heart failure. Its primary mechanism of action is the selective inhibition of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound leads to an increase in intracellular cAMP levels in cardiac and vascular smooth muscle cells. This results in both positive inotropic effects on the heart and vasodilation of peripheral arteries and veins. Despite initial promising results in improving hemodynamic parameters and exercise tolerance in patients with heart failure, the large-scale clinical trial, PROFILE, revealed an increase in mortality associated with long-term this compound treatment, leading to its withdrawal from the market. This guide provides a detailed technical overview of this compound's pharmacology, mechanism of action, pharmacokinetics, and the key experimental findings that defined its clinical trajectory.

Chemical and Physical Properties

This compound is a novel quinolone derivative with the chemical name 7-Fluoro-1-methyl-3-(methylsulfinyl)-4(1H)-quinolinone.

| Property | Value |

| CAS Number | 76568-02-0 |

| Molecular Formula | C₁₁H₁₀FNO₂S |

| Molecular Weight | 239.27 g/mol |

| Appearance | Crystals |

| Melting Point | 226-228 °C |

| Synonyms | BTS 49465, Manoplax |

Mechanism of Action: Phosphodiesterase III Inhibition

This compound's primary pharmacological effect is mediated through the selective inhibition of the phosphodiesterase III (PDE3) enzyme. PDE3 is a key regulator of intracellular signaling pathways by catalyzing the hydrolysis of cyclic adenosine monophosphate (cAMP).

The PDE3 Signaling Pathway in Cardiomyocytes

In cardiac muscle cells, β-adrenergic stimulation activates adenylyl cyclase, which in turn increases the production of cAMP from ATP. cAMP then activates Protein Kinase A (PKA), which phosphorylates several key proteins involved in cardiac contractility and relaxation. PDE3 terminates this signaling cascade by degrading cAMP to AMP. By inhibiting PDE3, this compound prevents the breakdown of cAMP, leading to its accumulation.[1][2] This sustained elevation of cAMP levels enhances PKA activity, resulting in:

-

Increased calcium influx: PKA phosphorylates L-type calcium channels, leading to increased calcium entry into the cell during an action potential.

-

Enhanced calcium release from the sarcoplasmic reticulum: PKA phosphorylates phospholamban, which relieves its inhibition of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a), leading to increased calcium uptake into the sarcoplasmic reticulum and greater subsequent release.

-

Increased contractility (Positive Inotropy): The overall increase in intracellular calcium availability enhances the binding of calcium to troponin C, leading to a stronger myocardial contraction.[3][4]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Double-blind, placebo-controlled study of the efficacy of this compound in patients with chronic heart failure. Principal Investigators of the REFLECT Study. | Semantic Scholar [semanticscholar.org]

- 3. Long-Term Effects of this compound on the Morbidity and Mortality of Patients With Severe Chronic Heart Failure: Primary Results of the PROFILE Trial After 24 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the cardiac actions of this compound in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Flosequinan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flosequinan, chemically known as 7-fluoro-1-methyl-3-(methylsulfinyl)quinolin-4(1H)-one, is a quinolone derivative that was developed as a vasodilator for the treatment of chronic heart failure. Its mechanism of action involves a complex interplay of effects on intracellular calcium levels and phosphodiesterase III inhibition. Despite initial promise, this compound was withdrawn from the market due to an observed increase in mortality in long-term clinical trials. This technical guide provides a comprehensive overview of the synthesis of this compound, its chemical properties, mechanism of action, and metabolic pathways, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the core quinolone ring system, followed by key functional group introductions and modifications. The final step is a stereoselective oxidation of the sulfide precursor to the target sulfoxide.

Synthesis of the Quinolone Core

The synthesis of the 7-fluoro-4-hydroxyquinoline core can be achieved through various established methods for quinolone synthesis. A common approach is the Gould-Jacobs reaction, which involves the condensation of an appropriately substituted aniline with a malonic acid derivative, followed by thermal cyclization.

Experimental Protocol: Gould-Jacobs Reaction for 7-Fluoro-4-hydroxyquinoline-3-carboxylate

-

Condensation: 4-Fluoroaniline is reacted with diethyl ethoxymethylenemalonate (DEEM) at elevated temperatures (typically 100-140 °C) to form the anilinomethylenemalonate intermediate.

-

Cyclization: The intermediate is then heated in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, at temperatures ranging from 240-260 °C to induce cyclization and form the ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.

-

Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide. Subsequent heating in a high-boiling point solvent will decarboxylate the 3-carboxylic acid to yield 7-fluoro-4-hydroxyquinoline.

Introduction of the Methylthio Group

The next key step is the introduction of a methylthio group at the 3-position of the quinolone ring. This can be accomplished through a variety of methods, including electrophilic substitution reactions.

Experimental Protocol: Thiolation of 7-Fluoro-4-hydroxyquinoline

-

A solution of 7-fluoro-4-hydroxyquinoline in a suitable solvent, such as dimethylformamide (DMF), is treated with a source of methylthio group, for instance, dimethyl disulfide (DMDS) in the presence of a strong base like sodium hydride at room temperature.

-

The reaction mixture is stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

The product, 7-fluoro-4-hydroxy-3-(methylthio)quinoline, is then isolated and purified by standard procedures such as crystallization or column chromatography.

N-Methylation of the Quinolone Ring

The nitrogen at the 1-position of the quinolone ring is then methylated.

Experimental Protocol: N-Methylation

-

7-Fluoro-4-hydroxy-3-(methylthio)quinoline is dissolved in a polar aprotic solvent like DMF.

-

A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the solution in the presence of a base like potassium carbonate.

-

The reaction mixture is heated to facilitate the N-alkylation.

-

After completion, the product, 7-fluoro-1-methyl-3-(methylthio)quinolin-4(1H)-one (this compound Sulphide), is isolated and purified.

Oxidation to this compound

The final step in the synthesis is the oxidation of the methylthio group to a methylsulfinyl group. This oxidation needs to be controlled to avoid over-oxidation to the sulfone.

Experimental Protocol: Oxidation of this compound Sulphide

-

This compound sulphide is dissolved in a suitable solvent, such as a mixture of acetic acid and water.

-

A mild oxidizing agent, for example, one equivalent of hydrogen peroxide, is added dropwise to the solution at a controlled temperature (e-g., 0-10 °C).

-

The reaction is monitored closely by TLC to ensure the complete conversion of the starting material and to minimize the formation of the sulfone byproduct.

-

Upon completion, the product, this compound, is isolated by precipitation or extraction and purified by recrystallization.

The overall synthetic pathway is depicted in the following diagram:

Caption: Synthetic pathway of this compound.

Chemical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | 7-fluoro-1-methyl-3-(methylsulfinyl)quinolin-4(1H)-one |

| Molecular Formula | C₁₁H₁₀FNO₂S |

| Molecular Weight | 239.27 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 224-226 °C |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF |

| pKa | Not readily available |

Mechanism of Action

This compound exhibits its pharmacological effects through a dual mechanism of action, primarily as a vasodilator.

-

Calcium Sensitization and Desensitization: In vascular smooth muscle, this compound appears to decrease the sensitivity of the contractile apparatus to calcium. It has been shown to relax phenylephrine-contracted muscle with only a minimal decrease in intracellular calcium concentration, suggesting an effect on the calcium-sensitizing pathways.

-

Phosphodiesterase III (PDE III) Inhibition: this compound and its active metabolite are inhibitors of phosphodiesterase III, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE III leads to an increase in intracellular cAMP levels, which in turn promotes vasodilation and has positive inotropic effects on the heart.

The following diagram illustrates the proposed signaling pathway for this compound's vasodilatory effect:

Caption: this compound's mechanism of action.

Metabolism and Pharmacokinetics

This compound is metabolized in the liver, primarily through oxidation of the sulfinyl group.

-

Metabolites: The major metabolite is the corresponding sulfone, 7-fluoro-1-methyl-3-(methylsulfonyl)quinolin-4(1H)-one, which also possesses pharmacological activity. The sulfide precursor, 7-fluoro-1-methyl-3-(methylthio)quinolin-4(1H)-one, is also a metabolite formed through reduction of this compound.[1]

-

Enzymes Involved: The S-oxidation of the sulfide precursor to this compound is catalyzed by flavin-containing monooxygenases (FMO) and cytochrome P450 enzymes.[1] The reduction of this compound back to the sulfide is catalyzed by cytosolic enzymes in the liver and kidney.[1]

The metabolic pathways of this compound are summarized in the following diagram:

Caption: Metabolic pathways of this compound.

A summary of key pharmacokinetic parameters of this compound is provided below.

| Parameter | Value |

| Bioavailability | ~90% |

| Protein Binding | ~95% |

| Metabolism | Hepatic |

| Half-life | ~30-40 hours |

| Excretion | Primarily renal |

Conclusion

This compound is a fascinating molecule from a medicinal chemistry perspective, possessing a unique mechanism of action and a well-defined synthetic pathway. However, its clinical history underscores the critical importance of long-term safety data in drug development. The increased mortality observed in the PROFILE trial led to its withdrawal and serves as a cautionary tale in the development of cardiovascular drugs. This technical guide provides a thorough resource for researchers interested in the synthesis, chemistry, and pharmacology of this compound and related quinolone compounds.

References

In Vitro Effects of Flosequinan on Cardiac Myocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of Flosequinan on cardiac myocytes. This compound, a quinolone derivative, was developed as a vasodilator for the treatment of congestive heart failure. Its mechanism of action and effects on cardiac myocyte physiology have been the subject of preclinical research. This document synthesizes available data on its inotropic and electrophysiological effects, details relevant experimental methodologies, and illustrates the key signaling pathways involved. Although this compound was withdrawn from the market due to long-term safety concerns, an understanding of its cellular effects remains valuable for cardiovascular drug development.[1]

Core Mechanism of Action: Selective PDE III Inhibition

This compound's primary mechanism of action in cardiac myocytes is the selective inhibition of phosphodiesterase III (PDE III), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2][3] By inhibiting PDE III, this compound leads to an accumulation of intracellular cAMP.[2][3] This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac excitation-contraction coupling. This signaling cascade is central to the positive inotropic and lusitropic effects observed with this compound treatment in vitro.[2][3]

The major metabolite of this compound, BTS 53554, is also a selective inhibitor of PDE III, exhibiting approximately half the potency of the parent compound.[2][3] The positive inotropic effects of both this compound and its metabolite are mediated by this cAMP-dependent pathway.[2][3]

Caption: Signaling pathway of this compound in cardiac myocytes.

Quantitative Data on Inotropic Effects

In vitro studies on guinea-pig isolated ventricles have demonstrated the positive inotropic effects of this compound. The following table summarizes the key quantitative findings from these studies.

| Compound | Parameter | Species | Preparation | Value | Citation |

| This compound | Threshold for Positive Inotropic Effect | Guinea-pig | Isolated Ventricles | < 1 x 10-5 M | [2][3] |

| BTS 53554 | Relative Potency to this compound | Guinea-pig | Isolated Ventricles | ~50% | [2][3] |

Electrophysiological Effects

This compound has been shown to modulate the electrophysiological properties of cardiac myocytes, consistent with its mechanism of action. The primary electrophysiological effect observed in vitro is an increase in the inward calcium current (ICa).[2][3] This is a direct consequence of PKA-mediated phosphorylation of L-type calcium channels, which increases their probability of opening. While human studies have reported changes in various ECG parameters such as a shortening of the sinus cycle length, AH interval, QRS duration, and QT interval, these are largely attributed to reflex sympathetic activation in response to vasodilation rather than direct cellular electrophysiological effects.[4]

Experimental Protocols

The following sections describe representative experimental protocols for assessing the in vitro effects of a compound like this compound on cardiac myocytes.

Isolation of Adult Ventricular Myocytes

A standard method for isolating viable cardiac myocytes for in vitro studies involves Langendorff perfusion of the heart with enzymatic solutions.

-

Animal Model: Adult male guinea pigs are commonly used for these studies.[2][3]

-

Anesthesia and Heart Excision: The animal is anesthetized, and the heart is rapidly excised and placed in ice-cold, oxygenated Tyrode's solution.

-

Langendorff Perfusion: The aorta is cannulated, and the heart is retrogradely perfused on a Langendorff apparatus.

-

Enzymatic Digestion: The heart is perfused with a calcium-free Tyrode's solution followed by a solution containing collagenase and protease to digest the extracellular matrix.

-

Cell Dissociation and Collection: The ventricular tissue is minced and gently agitated to release individual myocytes.

-

Calcium Reintroduction: The isolated cells are gradually reintroduced to physiological calcium concentrations.

Measurement of Myocyte Contractility

The contractile properties of isolated cardiac myocytes can be assessed using video-based edge detection systems.

-

Cell Plating: A suspension of isolated myocytes is placed in a chamber on the stage of an inverted microscope.

-

Field Stimulation: Cells are field-stimulated to contract at a fixed frequency (e.g., 1 Hz).

-

Data Acquisition: A video camera captures the changes in cell length during contraction and relaxation.

-

Data Analysis: Software is used to measure parameters such as the percentage of cell shortening, maximal velocity of shortening, and maximal velocity of relengthening.

Measurement of Intracellular Calcium Transients

Intracellular calcium dynamics are typically measured using fluorescent calcium indicators.

-

Dye Loading: Isolated myocytes are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[5][6][7]

-

Microscopy: The dye-loaded cells are imaged using a fluorescence microscopy system.

-

Data Acquisition: The fluorescence intensity is recorded over time, which corresponds to the intracellular calcium concentration.

-

Data Analysis: Parameters such as the amplitude and decay kinetics of the calcium transient are quantified.

Electrophysiological Recordings (Patch-Clamp)

The whole-cell patch-clamp technique is used to measure ion channel currents.

-

Cell Preparation: Isolated myocytes are placed in a recording chamber on an inverted microscope.

-

Pipette Positioning: A glass micropipette with a small tip diameter is positioned onto the surface of a myocyte.

-

Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The cell membrane under the pipette is ruptured to allow electrical access to the cell's interior.

-

Voltage Clamp: The membrane potential is clamped at a specific voltage, and the resulting ionic currents are recorded. To measure the L-type calcium current, specific voltage protocols and pharmacological blockers are used to isolate it from other currents.

Caption: Experimental workflow for assessing in vitro cardiac myocyte effects.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Studies on the cardiac actions of this compound in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on the cardiac actions of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The electrophysiological effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optical Method to Quantify Mechanical Contraction and Calcium Transients of Human Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

Flosequinan's Impact on Intracellular Calcium Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flosequinan is a quinoline derivative that was developed as a vasodilator for the treatment of congestive heart failure. Its mechanism of action has been a subject of interest due to its complex interplay with intracellular calcium ([Ca2+]i) signaling pathways. This document provides an in-depth technical guide to the core mechanisms by which this compound exerts its effects, with a focus on its impact on intracellular calcium homeostasis. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's molecular pharmacology.

Core Mechanisms of Action

This compound's effects on intracellular calcium signaling are multifaceted and tissue-dependent, leading to both vasodilation and positive inotropic effects. The primary mechanisms identified include:

-

Modulation of Calcium Sensitivity: In vascular smooth muscle, this compound has been shown to decrease the sensitivity of the contractile apparatus to calcium.

-

Direct Effects on Intracellular Calcium Concentration: In cardiac muscle, this compound can increase the amplitude of the intracellular calcium transient, contributing to a positive inotropic effect.

-

Phosphodiesterase (PDE) Inhibition: this compound and its active metabolite, BTS 53554, exhibit inhibitory activity against phosphodiesterase isoenzymes, although the clinical relevance of this action at therapeutic concentrations is debated.[1]

-

Interaction with the Na+/Ca2+ Exchanger: Evidence suggests that this compound's positive inotropic effect may be mediated, in part, through an interaction with the Na+/Ca2+ exchanger.

-

Inhibition of the Inositol Triphosphate (IP3) Pathway: this compound has been shown to inhibit endothelin-1-induced increases in IP3 and protein kinase C (PKC) activity in vascular tissue.[2]

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative data regarding this compound's impact on various components of intracellular calcium signaling.

Table 1: Effect of this compound on Isometric Tension and Intracellular Calcium Transients in Ferret Papillary Muscle [3][4]

| This compound Concentration (M) | % Increase in Isometric Tension (Mean ± SEM) | % Increase in [Ca2+]i Transient (Mean ± SEM) |

| 10-7 | Data not provided | Data not provided |

| 10-6 | Data not provided | Data not provided |

| 10-5 | 153 ± 24 | 133 ± 11 |

| 10-4 | 198 ± 44 | 187 ± 36 |

Table 2: Inhibitory Potency (IC50) of this compound and its Metabolite (BTS 53,554) on Phosphodiesterase (PDE) Isoenzymes from Guinea-Pig Tissues [1]

| Compound | Tissue | PDE Isoenzyme | IC50 (µM) |

| This compound | Cardiac | Peak I (cGMP-specific) | >1000 |

| Peak II (cAMP-specific) | >1000 | ||

| Peak III (cGMP-inhibited) | 660 | ||

| Vascular Smooth Muscle | Peak I (cGMP-specific) | >1000 | |

| Peak II (cAMP-specific) | >1000 | ||

| Peak III (cGMP-inhibited) | 230 | ||

| BTS 53,554 | Cardiac | Peak I (cGMP-specific) | >1000 |

| Peak II (cAMP-specific) | >1000 | ||

| Peak III (cGMP-inhibited) | Data not provided | ||

| Vascular Smooth Muscle | Peak I (cGMP-specific) | >1000 | |

| Peak II (cAMP-specific) | >1000 | ||

| Peak III (cGMP-inhibited) | Data not provided |

Note: The high IC50 values relative to clinically effective plasma concentrations (around 10 µM) have led to questions about the physiological relevance of PDE inhibition to this compound's primary mechanism of action.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound and the experimental workflows used to investigate its effects.

Figure 1: Proposed mechanism of this compound-induced vasodilation.

Figure 2: Potential mechanisms of this compound's positive inotropic effect.

Figure 3: Experimental workflow for measuring [Ca²⁺]i with aequorin.

Experimental Protocols

Measurement of Intracellular Calcium Concentration using Aequorin in Ferret Papillary Muscle

This protocol is a composite based on methodologies described in the literature for studying the effects of compounds like this compound on cardiac muscle.[3][4]

1. Tissue Preparation:

- Male ferrets are anesthetized, and their hearts are rapidly excised and placed in a dissecting dish containing cold, oxygenated Krebs-Henseleit solution.

- Right ventricular papillary muscles are carefully dissected.

- The muscle is mounted vertically in a temperature-controlled organ bath between a force transducer and a fixed hook.

- The bath is continuously perfused with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution at 30°C.

2. Aequorin Loading:

- Aequorin is dissolved in a low-Ca2+ solution.

- The tip of a glass micropipette is filled with the aequorin solution.

- The muscle is visualized under a microscope, and the micropipette is used to pressure-inject aequorin into multiple superficial cells of the muscle.

- The muscle is allowed to equilibrate for at least 1 hour after injection to allow for even distribution of aequorin within the cells.

3. Experimental Procedure:

- The muscle is stimulated to contract at a fixed frequency (e.g., 0.5 Hz) using platinum electrodes.

- Isometric tension and aequorin luminescence are recorded simultaneously. Luminescence is detected by a photomultiplier tube positioned close to the muscle.

- After obtaining stable baseline recordings, this compound is added to the perfusate in a cumulative concentration-dependent manner.

- Steady-state responses are recorded at each concentration.

4. Calibration of the Aequorin Signal:

- At the end of the experiment, the muscle is lysed by exposure to a solution containing a detergent (e.g., Triton X-100) and a high concentration of Ca2+ to discharge all remaining aequorin, yielding the maximum light signal (Lmax).

- The recorded light signals are then expressed as a fraction of Lmax (L/Lmax) and converted to [Ca2+]i values using a previously established calibration curve.

Phosphodiesterase (PDE) Isoenzyme Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of compounds like this compound on different PDE isoenzymes.[1]

1. Enzyme Preparation:

- Guinea-pig hearts (for cardiac PDEs) or aortas (for vascular smooth muscle PDEs) are homogenized in a buffered solution.

- The homogenate is centrifuged, and the supernatant containing the soluble enzymes is collected.

- The different PDE isoenzymes (Peak I, II, and III) are separated from the supernatant using DEAE-cellulose anion-exchange chromatography.

2. PDE Activity Assay:

- The assay is conducted in a reaction mixture containing a specific PDE isoenzyme, a substrate (cAMP or cGMP, one of which is radiolabeled), and a buffer.

- The reaction is initiated by the addition of the enzyme and incubated at 30°C for a specific time.

- The reaction is terminated by boiling.

- The product of the reaction (radiolabeled 5'-AMP or 5'-GMP) is converted to the corresponding nucleoside (adenosine or guanosine) by the addition of snake venom nucleotidase.

- The radiolabeled nucleoside is separated from the unhydrolyzed substrate using an ion-exchange resin.

- The radioactivity of the product is measured by liquid scintillation counting to determine the PDE activity.

3. Inhibition Studies:

- To determine the inhibitory effect of this compound, various concentrations of the drug are pre-incubated with the enzyme before the addition of the substrate.

- The PDE activity is measured in the presence of different concentrations of this compound.

- The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the concentration-response curve.

Conclusion

This compound exhibits a complex pharmacological profile centered on the modulation of intracellular calcium signaling. Its dual action as a calcium sensitizer in vascular smooth muscle and a promoter of increased intracellular calcium transients in cardiac muscle underlies its vasodilatory and inotropic effects, respectively. While PDE inhibition is a documented action, its contribution to the overall clinical effect at therapeutic doses remains an area of investigation. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and potentially leverage the intricate mechanisms of this compound and similar compounds. It is important to note that despite its interesting mechanism of action, this compound was withdrawn from the market due to increased mortality in long-term clinical trials, highlighting the complexities of targeting these fundamental signaling pathways.[5]

References

- 1. Effect of this compound upon isoenzymes of phosphodiesterase from guinea-pig cardiac and vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of this compound on endothelin-1-induced changes in inositol 1,4,5-trisphosphate levels and protein kinase C activity in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential inotropic effects of this compound in ventricular muscle from normal ferrets versus patients with end-stage heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential inotropic effects of this compound in ventricular muscle from normal ferrets versus patients with end-stage heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-Term Effects of this compound on the Morbidity and Mortality of Patients With Severe Chronic Heart Failure: Primary Results of the PROFILE Trial After 24 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Flosequinan Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flosequinan, chemically known as 7-fluoro-1-methyl-3-(methylsulfinyl)-4(1H)-quinolinone, is a quinolone derivative that was developed as a vasodilator for the treatment of congestive heart failure.[1][2] It exhibits both positive inotropic and vasodilatory effects.[2] However, it was withdrawn from the market due to increased mortality observed in long-term clinical trials.[3] Despite its withdrawal, the unique mechanism of action of this compound and its derivatives continues to be of interest for the development of new cardiovascular agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its derivatives, focusing on their biological activities and the experimental methodologies used for their evaluation.

Mechanism of Action

This compound's cardiovascular effects are primarily attributed to two distinct mechanisms:

-

Phosphodiesterase III (PDE III) Inhibition: this compound and its active sulfone metabolite, BTS 53554, are selective inhibitors of phosphodiesterase III.[4][5] PDE III is responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE III leads to an increase in intracellular cAMP levels in both cardiac and vascular smooth muscle cells. In the heart, elevated cAMP enhances myocardial contractility (positive inotropic effect). In vascular smooth muscle, it promotes relaxation, leading to vasodilation.[6][7]

-

Calcium Sensitization: In addition to PDE inhibition, this compound appears to have a novel mechanism of action involving calcium sensitization in vascular smooth muscle. It can reverse the phenylephrine-induced calcium sensitization, causing a significant decrease in force with only a minimal change in intracellular calcium concentration.[8] This effect contributes to its vasodilator properties and distinguishes it from other PDE inhibitors like milrinone.[8]

Structure-Activity Relationship (SAR) of this compound and its Metabolite

Detailed SAR studies on a broad range of this compound derivatives are not extensively available in the public domain. However, a comparative analysis of this compound and its primary active metabolite, the sulfone derivative BTS 53554, provides initial insights into the structural requirements for its biological activity.

The key structural features of this compound are:

-

A 4-quinolinone core.

-

A fluorine atom at the 7-position.

-

A methyl group at the 1-position (N-methylation).

-

A methylsulfinyl (sulfoxide) group at the 3-position.

Impact of the Sulfoxide Group:

The major metabolic conversion of this compound is the oxidation of the methylsulfinyl group to a methylsulfonyl (sulfone) group, forming BTS 53554.[4] This modification has a significant impact on the compound's potency.

-

Inotropic Activity: The sulfone metabolite, BTS 53554, is approximately twice as potent as the parent compound, this compound, in terms of positive inotropic activity.[4]

-

PDE III Inhibition: Both this compound and BTS 53554 are selective inhibitors of PDE III, and their inhibitory potency is sufficient to account for their inotropic effects.[4][5]

This suggests that the oxidation state of the sulfur at the 3-position is a critical determinant of cardiotonic activity, with the sulfone being more favorable for inotropic effects.

General SAR of Related Quinolone-Based Cardiotonic Agents

While specific SAR data for a wide array of this compound derivatives is limited, studies on other quinolinone and isoquinolin-3-ol derivatives as cardiotonic agents provide valuable insights that can be extrapolated to understand the potential impact of structural modifications on the this compound scaffold.

-

The 4-Quinolone Core: The quinolinone scaffold is a common feature in many PDE III inhibitors and is considered essential for activity.[9]

-

Substitution at the 4-position: In a series of isoquinolin-3-ol derivatives, substitution at the 4-position with alkyl groups, halogens, or alkanecarboxylic acid derivatives was found to enhance cardiotonic activity. This suggests that modifications at the corresponding position on the this compound quinolinone ring could modulate its activity.

-

Alkoxy Substitution: The activity of isoquinolin-3-ol derivatives was found to be less sensitive to alkoxy substitution effects compared to other cardiotonic agents.

-

"Heterocycle-Phenyl-Imidazole" (H-P-I) Pattern: Many second-generation PDE III inhibitors fit an "H-P-I" pattern, where the heterocycle (like the quinolinone in this compound) contains a dipole and an adjacent acidic proton (an amide function). This feature is thought to be necessary for positive inotropic activity.[3]

Based on these general principles, modifications to the fluoro group, the N-methyl group, and the introduction of different substituents on the quinolinone ring of this compound would likely have a significant impact on its potency and selectivity as a PDE III inhibitor and its overall cardiovascular profile.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its sulfone metabolite, BTS 53554.

| Compound | In Vitro Inotropic Activity (EC50) | Reference |

| This compound | 15 µM | [6] |

| BTS 53554 (Sulfone Metabolite) | 10 µM | [6] |

| Compound | In Vivo Inotropic Activity (ED50) | Reference |

| This compound | 0.45 mg/kg (i.v.) | [6] |

| BTS 53554 (Sulfone Metabolite) | 0.38 mg/kg (i.v.) | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound and its derivatives are provided below.

Phosphodiesterase (PDE) III Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the PDE III enzyme, which is responsible for the hydrolysis of cAMP.

Protocol:

-

Enzyme Preparation: PDE III is purified from a suitable source, such as guinea-pig cardiac tissue.

-

Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl₂, and a known concentration of [³H]-cAMP as the substrate.

-

Incubation: The test compound (this compound derivative) at various concentrations is pre-incubated with the PDE III enzyme.

-

Reaction Initiation: The reaction is initiated by the addition of the [³H]-cAMP substrate.

-

Reaction Termination: After a defined incubation period, the reaction is terminated by the addition of a stop solution (e.g., by boiling or adding a specific inhibitor).

-

Separation of Products: The product of the reaction, [³H]-AMP, is separated from the unreacted [³H]-cAMP using techniques such as anion-exchange chromatography or thin-layer chromatography.

-

Quantification: The amount of [³H]-AMP formed is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of PDE III inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is then determined by plotting the percentage inhibition against the log of the compound concentration.

Isolated Perfused Heart (Langendorff) Assay for Inotropic Activity

This ex vivo model is used to assess the direct effects of a compound on myocardial contractility (inotropic effect) and heart rate (chronotropic effect) in an isolated mammalian heart.

Protocol:

-

Heart Isolation: A heart is rapidly excised from a euthanized animal (e.g., guinea pig, rat, or rabbit) and immediately placed in ice-cold Krebs-Henseleit buffer.

-

Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

-

Retrograde Perfusion: The heart is perfused retrogradely through the aorta with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature (37°C). This perfusion maintains the viability of the heart tissue.

-

Measurement of Contractile Force: A force transducer is attached to the apex of the ventricle to measure the isometric contractile force. The left ventricular developed pressure (LVDP) and the maximum rate of pressure development (dP/dt_max) are recorded as indices of inotropic state.

-

Measurement of Heart Rate: The heart rate is determined from the electrocardiogram (ECG) or from the pressure recordings.

-

Drug Administration: After a stabilization period, the test compound is infused into the perfusion medium at increasing concentrations.

-

Data Acquisition and Analysis: The changes in contractile force and heart rate are continuously recorded. The concentration-response curves are constructed to determine the EC50 value for the inotropic effect.

Aortic Ring Assay for Vasodilator Activity

This ex vivo assay is used to evaluate the vasodilatory or vasoconstrictive effects of a compound on isolated arterial segments.

Protocol:

-

Aorta Isolation: The thoracic aorta is carefully dissected from a euthanized animal (e.g., rat or mouse) and placed in a cold physiological salt solution (e.g., Krebs solution).

-

Ring Preparation: The aorta is cleaned of adhering connective and adipose tissue, and cut into rings of approximately 2-3 mm in width.

-

Mounting in Organ Bath: The aortic rings are mounted in an organ bath containing oxygenated Krebs solution at 37°C. The rings are suspended between two hooks, one fixed and the other connected to an isometric force transducer.

-

Pre-contraction: After an equilibration period, the aortic rings are pre-contracted with a vasoconstrictor agent, such as phenylephrine or potassium chloride, to induce a stable level of tone.

-

Drug Administration: Once a stable contraction is achieved, the test compound is added to the organ bath in a cumulative manner at increasing concentrations.

-

Measurement of Relaxation: The relaxation of the aortic ring is measured as a decrease in the isometric force.

-

Data Analysis: The percentage of relaxation is calculated relative to the pre-contracted tension. Concentration-response curves are then plotted to determine the EC50 value for the vasodilator effect.

Mandatory Visualizations

Signaling Pathways

References

- 1. Pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a vasodilator with positive inotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PDE3 inhibitor - Wikipedia [en.wikipedia.org]

- 4. Studies on the cardiac actions of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the cardiac actions of this compound in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphodiesterase III inhibitors for heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 8. Synthesis and cardiotonic activity of a series of substituted 4-alkyl-2(1H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cardiotonic agents. Synthesis and inotropic activity of a series of isoquinolin-3-ol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Flosequinan: A Technical Chronicle of a Vasodilator's Rise and Fall

For the attention of researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the historical development, mechanism of action, clinical evaluation, and ultimate withdrawal of the quinolone vasodilator, Flosequinan.

Introduction: The Emergence of a Novel Vasodilator

This compound emerged in the late 1980s and early 1990s as a promising novel therapeutic agent for the management of chronic heart failure. Developed by Boots UK, it was a quinolone derivative that demonstrated significant vasodilator properties. Marketed under the trade name Manoplax, this compound was approved in the United States and the United Kingdom in 1992 for patients with heart failure who were intolerant of or refractory to existing treatments like ACE inhibitors and digitalis.[1] Its unique proposed mechanisms of action, involving both direct vasodilation and potential inotropic effects, positioned it as a potentially valuable addition to the armamentarium against heart failure.[2]

Historical Development and Regulatory Timeline

The journey of this compound from discovery to market and its subsequent withdrawal was a rapid and cautionary tale in pharmaceutical development.

-

Discovery and Preclinical Development: this compound was synthesized and developed by Boots UK. Preclinical studies in animal models indicated that it produced both venous and arterial dilation with minimal reflex tachycardia.[2]

-

Clinical Trials: A series of clinical trials were conducted to evaluate the efficacy and safety of this compound. The REFLECT (Randomized Evaluation of this compound on Exercise Tolerance) study was a key trial that demonstrated the drug's efficacy in improving exercise tolerance in patients with chronic heart failure.[3]

-

Regulatory Approval: Based on favorable hemodynamic data and the results of trials like REFLECT, this compound received marketing approval in Europe in September 1992 and in the United States in December 1992 for the management of congestive heart failure in patients who did not respond adequately to diuretics.[4][5]

-

The PROFILE Trial and Withdrawal: To expand the approved indication, the Prospective Randomized this compound Longevity Evaluation (PROFILE) trial was initiated.[1] This large-scale study was designed to assess the long-term effects of this compound on morbidity and mortality. However, the trial was terminated prematurely in 1993 due to a significant increase in mortality in the this compound arm compared to the placebo group.[1] Consequently, Boots withdrew this compound from the market in July 1993.[1] The full results of the PROFILE trial were not published until 2017.[1]

Mechanism of Action: A Multifaceted Approach

This compound's pharmacological effects were attributed to a combination of mechanisms, primarily centered on vasodilation and modulation of intracellular signaling pathways.

Vasodilation and Hemodynamic Effects

This compound is a direct-acting arterial and venous vasodilator.[6] Its primary hemodynamic effects observed in clinical trials included:

-

A significant reduction in systemic and pulmonary vascular resistance.[7]

-

A decrease in right and left ventricular filling pressures.

-

An increase in cardiac index and stroke volume index.[7]

These effects contributed to an overall improvement in left ventricular performance.

Signaling Pathways

This compound's mechanism of action at the cellular level is believed to involve interference with key signaling pathways that regulate vascular smooth muscle tone.

-

Inositol Trisphosphate (IP3) and Protein Kinase C (PKC) Pathway: Studies suggested that this compound interferes with the inositol-triphosphate/protein kinase C (IP3/PKC) pathway, a critical mechanism for vasoconstriction.[3] It was shown to inhibit endothelin-1-induced increases in both IP3 levels and PKC activity in rat aorta. This inhibition likely occurs at the level of a G-protein, disrupting the signal transduction cascade that leads to vasoconstriction.

-

Phosphodiesterase III (PDE III) Inhibition: In vitro studies revealed that this compound and its primary metabolite, BTS 53554, are selective inhibitors of phosphodiesterase III (PDE III).[8] PDE III is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE III, this compound increases intracellular cAMP levels, which is believed to contribute to its positive inotropic effects observed in some preclinical models.[8]

Clinical Efficacy and Safety: A Double-Edged Sword

Clinical trials of this compound painted a complex picture of a drug with short-term symptomatic benefits but long-term detrimental effects on survival.

Efficacy Data

The REFLECT study provided key efficacy data for this compound.[3]

| Efficacy Endpoint | This compound (n=93) | Placebo (n=100) | p-value |

| Change in Maximal Treadmill Exercise Time (seconds) | +96 | +47 | 0.022 |

| Change in Maximal Oxygen Consumption (ml/kg/min) | +1.7 | +0.6 | 0.05 |

| Patients Reporting Symptomatic Benefit | 55% | 36% | 0.018 |

Safety and Withdrawal Data

The PROFILE trial was the definitive study that led to the withdrawal of this compound.

| Outcome | This compound | Placebo | Hazard Ratio (95% CI) | p-value |

| All-Cause Mortality | 255 deaths | 192 deaths | 1.39 (1.15 to 1.67) | 0.0006 |

The trial was terminated early after an average follow-up of 10 months due to the significantly increased risk of death in the this compound group.[1][9] The increased mortality was paralleled by a heightened risk of disease progression.[1]

Experimental Protocols: A Methodological Overview

The following sections provide a general overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Measurement of Intracellular Calcium (Aequorin Luminescence)

Principle: Aequorin is a photoprotein that emits light in the presence of free Ca²⁺. The intensity of the emitted light is proportional to the intracellular calcium concentration.

General Protocol:

-

Aequorin Loading: Vascular smooth muscle cells are loaded with aequorin, often by microinjection or through viral transduction of the apoaequorin gene followed by incubation with its substrate, coelenterazine.

-

Experimental Setup: The cells are placed in a light-tight chamber of a luminometer.

-

Stimulation: The cells are stimulated with a vasoconstrictor agonist (e.g., endothelin-1) in the presence or absence of this compound.

-

Data Acquisition: The light emitted from the aequorin-Ca²⁺ reaction is detected by a photomultiplier tube and recorded over time.

-

Calibration: At the end of the experiment, the cells are lysed to release all remaining aequorin, and the total light emission is measured to calibrate the signal in terms of Ca²⁺ concentration.

Isometric Force Measurement

Principle: This technique measures the contractile force generated by a strip of vascular smooth muscle in response to stimuli.

General Protocol:

-

Tissue Preparation: A ring or strip of an artery (e.g., ferret aorta) is dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture.

-

Transducer Attachment: One end of the tissue is fixed, and the other is attached to a force transducer, which converts the mechanical force into an electrical signal.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension.

-

Stimulation: The tissue is stimulated to contract with a vasoconstrictor. Once a stable contraction is achieved, this compound is added to the bath in increasing concentrations to assess its relaxant effect.

-

Data Recording: The isometric force is recorded continuously throughout the experiment.

Inositol Trisphosphate (IP3) Measurement

Principle: The amount of IP3 in cell lysates can be quantified using a competitive binding assay.

General Protocol:

-

Cell Culture and Treatment: Vascular smooth muscle cells are cultured and treated with a vasoconstrictor agonist in the presence or absence of this compound for a defined period.

-

Cell Lysis and Extraction: The reaction is stopped, and the cells are lysed. The soluble fraction containing IP3 is extracted.

-

Competitive Binding Assay: The cell extract is incubated with a known amount of radiolabeled IP3 and a limited amount of IP3 receptor binding protein. The unlabeled IP3 from the cell extract competes with the radiolabeled IP3 for binding to the receptor.

-

Separation and Quantification: The bound and free radiolabeled IP3 are separated, and the radioactivity in the bound fraction is measured. The amount of IP3 in the sample is determined by comparing the results to a standard curve.

Protein Kinase C (PKC) Activity Assay

Principle: PKC activity is measured by its ability to phosphorylate a specific substrate.

General Protocol:

-

Sample Preparation: PKC is partially purified from vascular smooth muscle cells that have been treated with a vasoconstrictor agonist with or without this compound.

-

Kinase Reaction: The PKC-containing sample is incubated with a specific peptide substrate, ATP (often radiolabeled with ³²P), and the necessary cofactors (e.g., Ca²⁺, phospholipids, and diacylglycerol).

-

Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, often by spotting the reaction mixture onto phosphocellulose paper which binds the peptide.

-

Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter and is proportional to the PKC activity.

Phosphodiesterase III (PDE III) Inhibition Assay

Principle: The inhibitory effect of a compound on PDE III is determined by measuring the reduction in the enzyme's ability to hydrolyze its substrate, cAMP.

General Protocol:

-

Enzyme and Substrate Preparation: Purified PDE III enzyme is used. The substrate is radiolabeled cAMP.

-

Incubation: The enzyme is incubated with the radiolabeled cAMP in the presence of varying concentrations of this compound or a control inhibitor.

-

Reaction Termination and Product Separation: The reaction is stopped, and the product of the reaction (radiolabeled 5'-AMP) is separated from the unhydrolyzed substrate.

-

Quantification: The amount of product formed is quantified by scintillation counting. The inhibitory potency of this compound is determined by calculating its IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Conclusion: Lessons from this compound

The story of this compound serves as a critical case study in drug development. While it demonstrated promising short-term efficacy in improving symptoms and hemodynamic parameters in patients with heart failure, the long-term follow-up revealed a significant and unacceptable increase in mortality. This highlights the potential for drugs that provide symptomatic relief to have detrimental long-term outcomes, possibly through mechanisms such as neurohormonal activation. The withdrawal of this compound underscored the importance of large-scale, long-term mortality and morbidity trials for drugs intended for chronic diseases like heart failure. It also emphasized that favorable effects on surrogate endpoints, such as exercise tolerance and hemodynamic measurements, do not always translate into improved survival. The legacy of this compound continues to influence the design and interpretation of clinical trials in cardiovascular medicine, reminding the scientific and medical communities of the paramount importance of long-term safety data.

References

- 1. Long-Term Effects of this compound on the Morbidity and Mortality of Patients With Severe Chronic Heart Failure: Primary Results of the PROFILE Trial After 24 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sm.unife.it [sm.unife.it]

- 3. Aequorin-based calcium assay | Determination of Intracellular Calcium [wellplate.com]

- 4. 2.8. Measurements of intracellular Ca2+ [bio-protocol.org]

- 5. abcam.com [abcam.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Double-blind, placebo-controlled study of the efficacy of this compound in patients with chronic heart failure. Principal Investigators of the REFLECT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of inositol (1,4,5) trisphosphate in plant tissues by a competitive receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Flosequinan's Impact on Neurohormonal Activation in Congestive Heart Failure: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flosequinan, a quinoline derivative, is a vasodilator that was developed for the treatment of congestive heart failure (CHF). It exerts its hemodynamic effects through arterial and venous dilation, leading to a reduction in both preload and afterload, and a consequent increase in cardiac output[1][2]. Despite initial promise with favorable hemodynamic and symptomatic improvements, the long-term administration of this compound was associated with increased mortality in patients with severe chronic heart failure, leading to its withdrawal from the market[3][4]. This adverse outcome has been partly attributed to the drug's complex and, in some aspects, detrimental effects on the neurohormonal systems that are chronically activated in heart failure. This technical guide provides an in-depth analysis of this compound's effects on neurohormonal activation in heart failure, presenting quantitative data from key clinical trials, detailing experimental protocols, and visualizing the underlying physiological pathways.

Neurohormonal Activation in Heart Failure: A Vicious Cycle

In chronic heart failure, diminished cardiac output triggers a cascade of compensatory neurohormonal responses, primarily involving the sympathetic nervous system (SNS) and the renin-angiotensin-aldosterone system (RAAS). While acutely beneficial in maintaining circulatory homeostasis, chronic activation of these systems contributes to the progression of heart failure through increased myocardial oxygen demand, peripheral vasoconstriction, sodium and water retention, and adverse cardiac remodeling. Key neurohormones implicated in this process include norepinephrine, renin, angiotensin II, and aldosterone. In response to the increased atrial pressure and volume overload characteristic of heart failure, the heart also releases atrial natriuretic peptide (ANP), a counter-regulatory hormone with diuretic, natriuretic, and vasodilatory properties.

This compound's Effect on Key Neurohormones: A Quantitative Summary

Multiple clinical studies have investigated the impact of this compound on the neurohormonal profile of patients with heart failure. The findings, however, present a mixed and somewhat paradoxical picture. While offering hemodynamic benefits, this compound treatment has been shown to further activate certain detrimental neurohormonal pathways. The following tables summarize the quantitative data from several key studies.

| Study | Dosage | Treatment Duration | Patient Population | Change in Plasma Norepinephrine |

| Isnard et al. | 100 mg/day | 10 days | 18 patients with CHF | +38% (p<0.05)[5] |

| Rouleau et al. | 100 mg/day | 1 month | 114 patients with severe CHF | Modest increase from 391 to 439 pg/mL (p=0.002)[6] |

| Study | Dosage | Treatment Duration | Patient Population | Change in Plasma Renin Activity |

| Isnard et al. | 100 mg/day | 10 days | 18 patients with CHF | +13% (p<0.05)[5] |

| Cowley et al. | Not specified | 4 weeks | Patients with CHF | Reduced [7] |

| Study | Dosage | Treatment Duration | Patient Population | Change in Plasma Angiotensin II |

| Rouleau et al. | 100 mg/day | 1 month | 114 patients with severe CHF | Unchanged (40 to 50 pmol/L, p=0.2700)[6] |

| Study | Dosage | Treatment Duration | Patient Population | Change in N-terminal Atrial Natriuretic Peptide (N-ANP) |

| Rouleau et al. | 100 mg/day | 1 month | 114 patients with severe CHF | Decline from 2139 to 1625 pmol/L (p=0.0001)[6] |

Experimental Protocols

The data presented above were derived from clinical trials with specific methodologies. Understanding these protocols is crucial for the interpretation of the results.

Representative Study Protocol: Rouleau et al. (PROFILE Substudy)

-

Study Design: A substudy of the Prospective Randomized this compound Longevity Evaluation (PROFILE) trial, which was a multicenter, randomized, double-blind, placebo-controlled trial.

-

Patient Population: 234 patients with severe chronic heart failure (NYHA class III or IV) and a left ventricular ejection fraction of ≤35%.[3] Patients were already receiving standard therapy, which could include digitalis, diuretics, and ACE inhibitors.

-

Intervention: Patients were randomized to receive either this compound (100 mg once daily) or a placebo.

-

Data Collection: Paired plasma samples were obtained at baseline and after one month of treatment.

-

Neurohormonal Analysis: Plasma levels of N-terminal atrial natriuretic peptide (N-ANP), angiotensin II, and norepinephrine were measured. While the specific assays were not detailed in this particular publication, the common methods during this era for such large-scale trials included:

-

Norepinephrine: High-performance liquid chromatography (HPLC) with electrochemical detection or radioimmunoassay (RIA).

-

Angiotensin II: Radioimmunoassay (RIA), often requiring prior extraction and purification of the plasma sample.

-

N-terminal proANP: Radioimmunoassay (RIA) kits specific for the N-terminal fragment of the prohormone.

-

Signaling Pathways and Proposed Mechanism of Action

The paradoxical neurohormonal effects of this compound can be understood by examining its mechanism of action in the context of the pathophysiology of heart failure.

Neurohormonal Activation in Heart Failure

The following diagram illustrates the key neurohormonal systems activated in heart failure.

Caption: Neurohormonal activation pathways in heart failure.

This compound's Mechanism and Impact

This compound is a direct-acting vasodilator. Its primary metabolite, BTS 53,554, is thought to be the major contributor to its sustained effects. The vasodilatory action of this compound leads to a reduction in systemic vascular resistance and blood pressure. This unloading of the heart is responsible for the observed improvements in cardiac output and reduction in cardiac filling pressures.

However, the vasodilation and subsequent drop in blood pressure can trigger a baroreceptor-mediated reflex activation of the sympathetic nervous system, leading to an increase in heart rate and plasma norepinephrine levels. This is a plausible explanation for the findings of increased norepinephrine in some studies. The activation of the renin-angiotensin system, as evidenced by increased plasma renin activity in one study, can be seen as a compensatory response to the vasodilation and potential reduction in renal perfusion pressure.

The observed decrease in N-terminal ANP is consistent with the hemodynamic improvements induced by this compound. By reducing cardiac filling pressures and wall stress, this compound lessens the primary stimulus for ANP secretion.

The following diagram illustrates the proposed mechanism of this compound's action and its neurohormonal consequences.

Caption: Proposed mechanism of this compound's action on neurohormones.

Experimental Workflow: Neurohormonal Substudy

The workflow for a typical neurohormonal substudy in a clinical trial, such as those investigating this compound, involves several key steps from patient recruitment to data analysis.